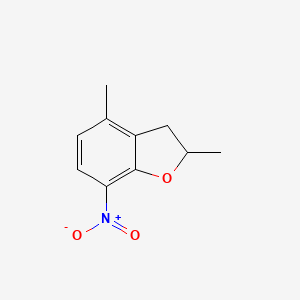
2,3-Dihydro-2,4-dimethyl-7-nitrobenzofuran
Cat. No. B8365479
Key on ui cas rn:
100278-68-0
M. Wt: 193.20 g/mol
InChI Key: HCZSLOUXUCWMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587259
Procedure details


A mixture of 24.3 g of 1C, 200 ml of tetrahydrofuran (THF) and 2 g of activated Raney nickel catalyst was treated with hydrogen (40 psig) in a Parr shaker three hours, then filtered. The solvent was evaporated from the filtrate to give 7-amino-2,3-dihydro-2,4-dimethylbenzofuran (1D), as an amber syrup.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][C:5]2[C:7]([CH3:14])=[CH:8][CH:9]=[C:10]([N+:11]([O-])=O)[C:4]=2[O:3]1.[H][H]>[Ni].O1CCCC1>[NH2:11][C:10]1[C:4]2[O:3][CH:2]([CH3:1])[CH2:6][C:5]=2[C:7]([CH3:14])=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC2=C(C1)C(=CC=C2[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=2CC(OC21)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
